molecular formula C16H9ClN2S B2570333 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile CAS No. 112632-91-4

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile

Cat. No. B2570333
M. Wt: 296.77
InChI Key: RHTCWNRZDLOQQI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile” is a chemical compound with the molecular formula C16H9ClN2S and a molecular weight of 296.77 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H9ClN2S . For a more detailed structural analysis, you may need to refer to the compound’s MOL file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C16H9ClN2S, and its molecular weight, 296.77 . For more detailed information, you may need to refer to the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Structural Characterization

One study highlights a new route for the synthesis of derivatives through carbon–sulfur bond cleavage reactions in a basic medium, which is vital for developing pharmaceuticals and materials science applications. These derivatives demonstrate potential for further chemical modifications and applications in various domains, including the development of novel compounds with desired physical and chemical properties (Al-Omran & El-Khair, 2014).

Photophysical and Physicochemical Investigation

Another study focuses on synthesizing and investigating novel pyrazoline derivatives, highlighting their photophysical properties such as absorption, emission, and fluorescence quantum yield. These properties make them suitable for applications in fluorescent chemosensors for metal ion detection, demonstrating the compound's potential in environmental monitoring and bioimaging (Khan, 2020).

Organic Electronics

Research into benzothiadiazole-based polymers for high-performance polymer solar cells (PSCs) illustrates the importance of structural modifications, such as chlorination and selenophene introduction, to achieve enhanced photovoltaic performance. These findings underscore the potential of benzothiazole derivatives in developing more efficient materials for solar energy conversion (Zhong et al., 2019).

Corrosion Inhibition

A study on the corrosion inhibition performance of benzothiazole derivatives against steel in acidic solutions demonstrates the chemical's effectiveness in protecting industrial materials. This research provides insights into the application of benzothiazole derivatives in corrosion prevention, which is crucial for extending the lifespan of metal-based infrastructures (Salarvand et al., 2017).

Fluorescence-Based pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibits multifluorescence emissions, making it an efficient chemosensor for pH detection. This application is particularly relevant for biological and environmental monitoring, where accurate and sensitive pH measurements are essential (Li et al., 2018).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTCWNRZDLOQQI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile

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